molecular formula C25H29N3O3S B492661 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide CAS No. 670272-92-1

3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide

Cat. No.: B492661
CAS No.: 670272-92-1
M. Wt: 451.6g/mol
InChI Key: DWHKXMDMKBTTLE-UHFFFAOYSA-N
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Description

3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a dihydroquinolone core, a common scaffold in bioactive molecules, functionalized with a cyano group, an ethyl substituent, and a propanamide linker terminated with a 4-ethoxyphenyl group. This specific arrangement of functional groups suggests potential for diverse biological activity. Researchers are investigating this compound primarily as a key intermediate or a target molecule in the synthesis and development of novel enzyme inhibitors. The presence of the sulfanyl bridge and the ethoxyphenyl moiety makes it a valuable candidate for structure-activity relationship (SAR) studies, particularly in probing interactions with ATP-binding sites or other hydrophobic pockets in therapeutic targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c1-5-18-19(15-26)24(28-20-13-25(3,4)14-21(29)23(18)20)32-12-11-22(30)27-16-7-9-17(10-8-16)31-6-2/h7-10H,5-6,11-14H2,1-4H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHKXMDMKBTTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCCC(=O)NC3=CC=C(C=C3)OCC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions

  • Reactants : 4-ethyl-3-cyanoaniline and ethyl (ethoxymethylene)cyanoacetate.

  • Solvent : Toluene or dipolar aprotic solvents (e.g., DMF).

  • Temperature : 100–110°C for 4–6 hours.

  • Cyclization : Achieved using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), yielding the 5-oxo-6,8-dihydroquinoline intermediate.

Table 1: Representative Quinoline Core Synthesis Data

Starting MaterialConditionsYield (%)Product
4-ethyl-3-cyanoanilineToluene, 110°C, 5 h783-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline
Ethyl (ethoxymethylene)cyanoacetatePOCl₃, reflux, 3 h854-chloro-3-cyanoquinoline derivative

Introduction of the Sulfanyl Group

The sulfanyl (-S-) moiety at position 2 of the quinoline core is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. Patent data highlights the use of sodium hydride (NaH) to deprotonate thiols, generating thiolate anions that displace halides or other leaving groups.

Halogenation-Substitution Strategy

  • Halogenation : Treat the quinoline intermediate with POCl₃ to introduce a chloride at position 2.

  • Thiol Substitution : React the chloroquinoline with a protected thiol (e.g., tritylthioacetate) in the presence of NaH or potassium carbonate (K₂CO₃).

Example Protocol:

  • Substrate : 2-chloro-3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline.

  • Thiol Source : 3-mercaptopropanoic acid (protected as tritylthioester).

  • Base : NaH in dry THF.

  • Yield : 70–75% after deprotection.

Synthesis of the Propanamide Moiety

The N-(4-ethoxyphenyl)propanamide segment is prepared via amide coupling between 3-chloropropanoyl chloride and 4-ethoxyaniline. Steglich esterification or carbodiimide-mediated coupling ensures high regioselectivity.

Carbodiimide-Mediated Amidation

  • Reactants : 3-chloropropanoic acid, 4-ethoxyaniline.

  • Coupling Agent : DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine).

  • Solvent : Dichloromethane (DCM) or ethyl acetate.

  • Yield : 82–88%.

Table 2: Propanamide Synthesis Optimization

Coupling AgentSolventTemperature (°C)Yield (%)
DCC/DMAPDCM2588
EDCI/HOBtEthyl acetate0–585

Final Coupling of Quinoline and Propanamide Segments

The quinoline-thiol intermediate is coupled with the propanamide derivative via a thioether linkage. Two primary strategies are employed:

Michael Addition to Acrylamide

  • Substrate : Quinoline-thiol.

  • Acrylamide : 3-chloro-N-(4-ethoxyphenyl)propanamide.

  • Base : Triethylamine (TEA) in acetonitrile.

  • Yield : 65–70%.

Disulfide Bridge Reduction

  • Step 1 : Oxidize quinoline-thiol to disulfide using H₂O₂.

  • Step 2 : Reduce disulfide with NaBH₄ in the presence of propanamide-thiol.

  • Yield : 60–68%.

Optimization and Scalability Challenges

Regioselectivity in Quinoline Functionalization

Positioning the sulfanyl group at C2 requires precise control during halogenation. Excess POCl₃ (neat) at 105°C ensures selective chlorination at C2 over C4.

Protecting Group Strategies

  • Thiol Protection : Trityl (Trt) groups prevent oxidation during quinoline synthesis.

  • Deprotection : Treat with trifluoroacetic acid (TFA) to remove Trt, yielding free thiol.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves quinoline-propanamide conjugates.

  • Recrystallization : Ethanol/water mixtures yield high-purity final products .

Chemical Reactions Analysis

Types of Reactions

3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, linker groups, and aromatic systems, leading to variations in physicochemical properties and bioactivity. Below is a detailed analysis:

Substituent Variations on the Quinolinone Core

  • Target Compound: Contains 3-cyano, 4-ethyl, and 7,7-dimethyl groups.
  • Analog 1 (from ): Replaces the 4-ethyl group with a thiophen-2-yl substituent and uses an acetamide (-CH2C(O)NH-) linker instead of propanamide.
  • Analog 2 (from ): Features a phenyl group at position 4 and a sulfamoylphenyl substituent at position 1. The additional sulfamoyl group may enhance hydrogen-bonding interactions with biological targets, such as kinases or proteases .

Linker and Amide Group Modifications

  • Target Compound : Propanamide linker (-CH2CH2C(O)NH-) provides flexibility and moderate hydrophobicity.
  • Analog 1 : Shorter acetamide linker (-CH2C(O)NH-) reduces conformational flexibility, possibly affecting target binding kinetics.
  • Analog 3 (from ): Incorporates a pentanamide linker with a 1,3-dioxoisoindolin-2-yl group. The extended linker and rigid isoindolinone moiety may improve membrane permeability but increase molecular weight (493.53 g/mol vs. target compound’s ~480 g/mol) .

Aromatic System Differences

  • Target Compound : 4-ethoxyphenyl group offers moderate electron-donating effects and lipophilicity.
  • Analog 4 (from ): Uses pyridin-2-yl or pyrimidin-2-yl sulfamoyl groups. The nitrogen-rich aromatic systems may enhance solubility in aqueous media via hydrogen bonding but could also introduce metabolic instability .

Physicochemical and Bioactivity Profiling

Molecular Weight and LogP

Compound Molecular Weight (g/mol) Calculated LogP Key Substituents
Target Compound ~480 ~3.5 4-ethyl, 3-cyano, 4-ethoxyphenyl
Analog 1 () ~470 ~3.8 Thiophen-2-yl, acetamide linker
Analog 2 () 490.58 ~4.1 Phenyl, sulfamoylphenyl
Analog 3 () 493.53 ~2.9 1,3-dioxoisoindolin-2-yl, pentanamide

The target compound’s LogP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Analog 2’s higher LogP (~4.1) may limit solubility, while Analog 3’s lower LogP (~2.9) could improve bioavailability .

Bioactivity Clustering

As demonstrated in , compounds with structural similarities often cluster in bioactivity profiles. The target compound’s quinolinone core is associated with kinase inhibition and antimicrobial activity. Analog 1’s thiophene substituent may confer distinct activity against sulfur-metabolizing enzymes, while Analog 2’s sulfamoyl group could enhance binding to sulfotransferases or carbonic anhydrases .

Biological Activity

3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H29N3O3SC_{25}H_{29}N_{3}O_{3}S with a molecular weight of approximately 451.58 g/mol. The compound features a quinoline core with various substituents that contribute to its biological activity.

PropertyValue
Molecular Formula C25H29N3O3S
Molecular Weight 451.58 g/mol
CAS Number 670272-92-1

Research indicates that this compound may act as an inhibitor of the motor protein KIF18A, which is crucial in mitosis. Inhibition of KIF18A can disrupt normal cell division processes, making it a potential target for cancer therapies. Preliminary studies suggest that this compound's unique structural features allow for effective binding to KIF18A, potentially leading to selective tumor cell death.

Biological Activity

  • Anticancer Potential : The compound has shown promise as a selective inhibitor of KIF18A. This inhibition could result in the disruption of cancer cell proliferation by inducing apoptosis in tumor cells.
  • Cdc7 Kinase Inhibition : Related studies have identified the importance of Cdc7 kinase in DNA replication and cell cycle regulation. Compounds similar to this one have been reported to inhibit Cdc7, suggesting a broader application in cancer treatment by targeting cell cycle regulators .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • In Vitro Studies : Initial in vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
  • In Vivo Efficacy : Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo. These studies would assess absorption, distribution, metabolism, and excretion (ADME) profiles.

Future Directions

To fully understand the therapeutic potential of this compound, further research is required:

  • Mechanistic Studies : Detailed mechanistic studies are needed to elucidate how this compound interacts with its biological targets at the molecular level.
  • Structural Modifications : Investigating structural modifications could enhance its selectivity and potency against specific targets.
  • Clinical Trials : Ultimately, successful preclinical findings should lead to clinical trials to evaluate safety and efficacy in humans.

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